
2'-Deoxy-5'-O-DMT-2'-fluorouridine
Overview
Description
2’-Deoxy-5’-O-DMT-2’-fluorouridine is a nucleoside analogue and a derivative of 5-fluorouridine. It is known for its potent anti-yellow fever activity . The compound has a molecular formula of C30H29FN2O7 and a molecular weight of 548.56 g/mol . It is primarily used in scientific research and has shown significant potential in various fields, including medicine and biology.
Mechanism of Action
Target of Action
2’-Deoxy-5’-O-DMT-2’-fluorouridine, also known as 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione or 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoro-uridine, is a nucleoside analogue . The primary target of this compound is the Yellow Fever Virus (YFV) .
Mode of Action
As a nucleoside analogue, 2’-Deoxy-5’-O-DMT-2’-fluorouridine interacts with its target by mimicking the natural nucleosides that the virus uses to replicate its genetic material . This results in the inhibition of the viral replication process .
Biochemical Pathways
The compound affects the viral replication pathway, specifically the synthesis of the viral RNA . By inhibiting this process, the compound prevents the virus from producing more copies of itself .
Result of Action
The result of the action of 2’-Deoxy-5’-O-DMT-2’-fluorouridine is the inhibition of YFV replication . In vitro studies have shown that the compound has 100% inhibition against YFV at a concentration of 20 mM .
Action Environment
The action of 2’-Deoxy-5’-O-DMT-2’-fluorouridine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and light conditions . It is recommended to store the compound at 4°C and protect it from light .
Biochemical Analysis
Biochemical Properties
2’-Deoxy-5’-O-DMT-2’-fluorouridine plays a crucial role in biochemical reactions as a nucleoside analogue. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is a derivative of 5’-O-DMTr-5-FUDR and exhibits potent anti-yellow fever activity . The compound inhibits viral replication by incorporating into the viral RNA, thereby disrupting the normal function of the virus . Additionally, it has been shown to be noncytotoxic at concentrations up to 20 mM .
Cellular Effects
The effects of 2’-Deoxy-5’-O-DMT-2’-fluorouridine on various cell types and cellular processes are profound. It influences cell function by inhibiting viral replication, which can lead to the suppression of viral infections . This compound affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the synthesis of viral RNA . As a result, it can effectively reduce the viral load in infected cells without causing significant cytotoxicity .
Molecular Mechanism
At the molecular level, 2’-Deoxy-5’-O-DMT-2’-fluorouridine exerts its effects through binding interactions with viral RNA polymerase . By incorporating into the viral RNA, it inhibits the enzyme’s ability to synthesize new viral RNA strands . This inhibition leads to a decrease in viral replication and an overall reduction in viral load . The compound’s structure allows it to mimic natural nucleosides, thereby effectively competing with them during the RNA synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxy-5’-O-DMT-2’-fluorouridine have been observed to change over time. The compound is stable at room temperature and can be stored at 4°C, protected from light . In solvent, it remains stable for up to six months at -80°C and for one month at -20°C . Long-term studies have shown that the compound maintains its antiviral activity over extended periods, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of 2’-Deoxy-5’-O-DMT-2’-fluorouridine vary with different dosages in animal models. At lower dosages, the compound effectively inhibits viral replication without causing adverse effects . At higher dosages, there may be threshold effects, including potential toxicity . It is crucial to determine the optimal dosage to maximize antiviral efficacy while minimizing any toxic or adverse effects .
Metabolic Pathways
2’-Deoxy-5’-O-DMT-2’-fluorouridine is involved in metabolic pathways related to nucleoside metabolism . It interacts with enzymes such as viral RNA polymerase, which is essential for the synthesis of viral RNA . The compound’s incorporation into the viral RNA disrupts the normal metabolic flux, leading to a decrease in viral replication . Additionally, it may affect the levels of other metabolites involved in nucleoside metabolism .
Transport and Distribution
Within cells and tissues, 2’-Deoxy-5’-O-DMT-2’-fluorouridine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in infected cells, where it can exert its antiviral effects . The compound’s distribution is crucial for its efficacy, as it needs to reach the site of viral replication to inhibit the virus effectively .
Subcellular Localization
The subcellular localization of 2’-Deoxy-5’-O-DMT-2’-fluorouridine is primarily within the cytoplasm, where viral RNA synthesis occurs . The compound’s structure allows it to be incorporated into the viral RNA, thereby inhibiting the synthesis process . This localization is essential for its antiviral activity, as it ensures that the compound is present at the site of viral replication .
Preparation Methods
The synthesis of 2’-Deoxy-5’-O-DMT-2’-fluorouridine involves several stepsThe 5’-hydroxyl group is then protected with a dimethoxytrityl (DMT) group . The reaction conditions typically involve the use of reagents such as dimethoxytrityl chloride and fluorinating agents under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2’-Deoxy-5’-O-DMT-2’-fluorouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’-Deoxy-5’-O-DMT-2’-fluorouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogues.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of viral infections, particularly yellow fever.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2’-Deoxy-5’-O-DMT-2’-fluorouridine is similar to other nucleoside analogues such as 5-fluorouridine and 2’-deoxy-5-fluorouridine . its unique structure, which includes the DMT protection and the fluorine atom at the 2’ position, gives it distinct properties and advantages. For example, it has shown higher potency and lower cytotoxicity compared to its analogues .
Similar Compounds
- 5-Fluorouridine
- 2’-Deoxy-5-fluorouridine
- Floxuridine
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSFZSSZXOCCJB-YULOIDQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427732 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146954-74-7 | |
Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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